molecular formula C8H14O4 B14438213 Ethyl propyl propanedioate CAS No. 75968-85-3

Ethyl propyl propanedioate

Cat. No.: B14438213
CAS No.: 75968-85-3
M. Wt: 174.19 g/mol
InChI Key: OLGXVKQPZBFKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl propyl propanedioate, also known as diethyl propylmalonate, is an ester compound with the molecular formula C8H14O4. It is a derivative of propanedioic acid (malonic acid) where the hydrogen atoms of the carboxyl groups are replaced by ethyl and propyl groups. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl propyl propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but is scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl propyl propanedioate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Alkyl Halides: Propyl bromide, ethyl iodide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Alkylated Malonates: Further alkylation yields dialkylated malonates.

    Carboxylic Acids: Hydrolysis and decarboxylation yield substituted carboxylic acids.

Scientific Research Applications

Ethyl propyl propanedioate is used in various scientific research applications:

    Organic Synthesis: It serves as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicinal Chemistry: It is a precursor in the synthesis of active pharmaceutical ingredients (APIs).

    Industrial Applications: Used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of ethyl propyl propanedioate primarily involves its reactivity as an ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as alkylation or hydrolysis .

Comparison with Similar Compounds

Ethyl propyl propanedioate can be compared with other esters of propanedioic acid:

This compound is unique due to its specific alkyl group combination, which provides distinct reactivity and steric properties compared to other malonate esters.

Properties

CAS No.

75968-85-3

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

1-O-ethyl 3-O-propyl propanedioate

InChI

InChI=1S/C8H14O4/c1-3-5-12-8(10)6-7(9)11-4-2/h3-6H2,1-2H3

InChI Key

OLGXVKQPZBFKBA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.